molecular formula C10H15FSi B13700332 (2-Fluoro-5-methylphenyl)trimethylsilane

(2-Fluoro-5-methylphenyl)trimethylsilane

Cat. No.: B13700332
M. Wt: 182.31 g/mol
InChI Key: KQMTXHMIUAESMO-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)trimethylsilane is an organic silicon compound with the chemical formula C10H15FSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluoro-5-methylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-methylphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-methylphenyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The fluorine and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-methylphenyl)trimethylsilane is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H15FSi

Molecular Weight

182.31 g/mol

IUPAC Name

(2-fluoro-5-methylphenyl)-trimethylsilane

InChI

InChI=1S/C10H15FSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7H,1-4H3

InChI Key

KQMTXHMIUAESMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)[Si](C)(C)C

Origin of Product

United States

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